L-Norvaline t-butyl ester hydrochloride

Peptide Synthesis Solid-Phase Chemistry Amino Acid Derivative Handling

Researchers using Fmoc-SPPS require carboxyl-protected building blocks with strict orthogonality. L-Norvaline t-butyl ester hydrochloride delivers acid-labile t-Bu protection fully orthogonal to base-labile Fmoc, enabling clean stepwise synthesis. • ≥98% HPLC purity minimizes deletion and epimerization side-products during coupling. • Distinct specific rotation (+19±1° in MeOH) enables polarimetric ID verification vs. near-identical MW analogs (e.g., L-Valine t-butyl ester HCl, both MW 209.71). • Crystalline HCl salt (mp 140-145°C) ensures precise weighing and robust storage stability at 0-8°C.

Molecular Formula C9H20ClNO2
Molecular Weight 209.72
CAS No. 119483-47-5
Cat. No. B613016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Norvaline t-butyl ester hydrochloride
CAS119483-47-5
SynonymsL-Norvalinet-butylesterhydrochloride; 119483-47-5; L-Norvalinet-butylesterHCl; L-Norvalinet-butylesterHCl; L-Norvalinetert-butylesterhydrochloride; H-Nva-OtBu.HCl; PubChem5693; SCHEMBL311215; CTK6C9873; MolPort-002-041-528; ANW-42015; CN-603; SBB070466; AKOS015913913; AK-44931; RT-013534; L-NORVALINET-BUTYLESTERHYDROCHLORIDE; ST24047477; M-2747; tert-butyl(2S)-2-aminopentanoatehydrochloride; I14-4462; J-300355; 3B3-033574
Molecular FormulaC9H20ClNO2
Molecular Weight209.72
Structural Identifiers
SMILESCCCC(C(=O)OC(C)(C)C)N.Cl
InChIInChI=1S/C9H19NO2.ClH/c1-5-6-7(10)8(11)12-9(2,3)4;/h7H,5-6,10H2,1-4H3;1H/t7-;/m0./s1
InChIKeyYQHANSSYWITJHA-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Norvaline t-Butyl Ester HCl: Identity & Procurement


L-Norvaline t-butyl ester hydrochloride (synonym: H-Nva-OtBu·HCl; CAS 119483-47-5) is a carboxyl-protected L-norvaline derivative belonging to the amino acid tert-butyl ester hydrochloride class. With molecular formula C₉H₂₀ClNO₂ and a molecular weight of 209.71 g/mol , it is supplied as a white to off-white crystalline powder with a reported melting point of 140–145 °C . It serves primarily as a protected amino acid building block in solution-phase and solid-phase peptide synthesis, where the acid-labile tert-butyl (t-Bu) ester group shields the carboxylic acid functionality during chain elongation and is selectively removed under acidic conditions (e.g., TFA or HCl) to reveal the free carboxyl group . Its hydrochloride salt form ensures convenient handling and improved solubility in polar organic solvents relative to the free-base ester .

L-Norvaline t-Butyl Ester HCl: Substitution Risks vs. Simpler Esters


Amino acid esters are not functionally interchangeable in synthetic workflows. The choice of ester protecting group governs the conditions required for deprotection, the susceptibility to racemization during coupling, and the compound's physical properties relevant to handling and purification. L-Norvaline t-butyl ester hydrochloride occupies a specific niche: its acid-labile t-Bu ester is orthogonal to base-labile protecting groups such as Fmoc, enabling stepwise solid-phase peptide synthesis strategies that smaller alkyl esters (methyl, ethyl) cannot support without premature cleavage . Additionally, its hydrochloride salt imparts a melting point and crystallinity profile that differs markedly from the corresponding free-base ester (CAS 15911-75-8) and from shorter-chain ester hydrochlorides such as the methyl or ethyl analogs, directly affecting storage stability, ease of weighing, and shipping logistics in multi-gram procurement scenarios .

L-Norvaline t-Butyl Ester HCl: Evidence vs. Closest Analogs


Melting Point: t-Butyl vs. Methyl & Ethyl Ester HCl

L-Norvaline t-butyl ester hydrochloride (CAS 119483-47-5) exhibits a melting point of 140–145 °C , which is substantially higher than the corresponding methyl ester hydrochloride (CAS 56558-30-6; mp 98–106 °C ) and ethyl ester hydrochloride (CAS 40918-51-2; mp 108–117 °C ). This differential translates into superior room-temperature solid-state stability, reduced hygroscopicity, and easier gravimetric handling in precision synthesis applications.

Peptide Synthesis Solid-Phase Chemistry Amino Acid Derivative Handling

Optical Rotation for Chiral Identity Confirmation

The specific optical rotation of L-Norvaline t-butyl ester hydrochloride is reported as [α]²⁰D = +19 ± 1° (c = 1 in MeOH) , which is clearly distinguishable from L-Norvaline methyl ester hydrochloride ([α]²⁰D = +21 ± 2°, c = 1 in EtOH ) and L-Norvaline ethyl ester hydrochloride ([α]²⁰D ≈ +8 to +10°, c = 1–2 in H₂O ). This parameter provides a critical identity and enantiopurity check upon receipt of material, enabling laboratories to verify the correct ester form has been supplied before committing to multi-step synthetic campaigns.

Chiral Purity Enantiomeric Excess Quality Control

Storage Conditions: Refrigerated vs. Ambient for Analog Esters

Vendor specifications consistently recommend storing L-Norvaline t-butyl ester hydrochloride at 0–8 °C , a stricter requirement than the ambient or 'cool, dry place' storage specified for the methyl ester hydrochloride analog (long-term storage: 'cool, dry place' ) and the benzyl ester analog (storage: 'Hygroscopic, −20 °C Freezer, Under inert atmosphere' ). The refrigerated specification reflects the t-butyl ester's sensitivity to prolonged thermal exposure, which can lead to premature ester cleavage or racemization, and informs cold-chain procurement planning for bulk orders.

Stability Shelf Life Cold Chain Logistics

Fmoc-SPPS Orthogonal Protection Compatibility

The tert-butyl ester protecting group is a cornerstone of the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy because it is stable to the piperidine-mediated Fmoc deprotection conditions (basic) but is cleanly removed under acidic conditions (TFA) at the final cleavage step [1]. In contrast, methyl esters (e.g., L-norvaline methyl ester hydrochloride) are less acid-labile and cannot be selectively deprotected in the presence of acid-sensitive side-chain protecting groups commonly employed in SPPS, limiting their utility to solution-phase syntheses requiring saponification or alternative cleavage protocols. The orthogonal compatibility of L-Norvaline t-butyl ester hydrochloride with Fmoc chemistry is referenced as a key rationale for its selection as a protected norvaline building block .

Fmoc-SPPS Orthogonal Protection Peptide Coupling Efficiency

Arginase Inhibition: Parent Compound vs. Synthetic Intermediate

The parent compound L-norvaline (free amino acid, CAS 6600-40-4) is a well-characterized arginase inhibitor with reported IC₅₀ values of 5.6 mM (rat liver arginase [1]) and 17.9 mM (E. histolytica arginase [2]), and also inhibits human dimethylarginine dimethylaminohydrolase-1 (DDAH1) with IC₅₀ = 1.42 µM [3]. L-Norvaline t-butyl ester hydrochloride serves not as a direct pharmacological agent but as a key intermediate for synthesizing norvaline-containing peptide-based arginase modulators or prodrugs where the ester group is used for temporary carboxyl protection during assembly. The t-butyl ester is particularly suited for this role because its acid-lability permits incorporation into peptides that, upon deprotection and cleavage, release the free norvaline residue at a predetermined step .

Arginase Inhibition Nitric Oxide Prodrug Strategy

Purity Specification: HCl Salt vs. Free-Base Ester

Leading suppliers of L-Norvaline t-butyl ester hydrochloride (CAS 119483-47-5) specify purity at ≥98% by HPLC . This is comparable to the L-Valine t-butyl ester hydrochloride standard (≥99.0% ) and the L-norvaline ethyl ester hydrochloride standard (≥98.0% by nitrogen/titration analysis ). However, the free-base L-norvaline t-butyl ester (CAS 15911-75-8) is typically supplied at a lower purity grade of ≥95% , meaning procurement of the hydrochloride salt provides an inherent purity advantage for applications requiring precise stoichiometry in coupling reactions. The hydrochloride salt also avoids the amine volatility and handling challenges associated with the free-base ester.

Purity Specification Quality Assurance Analytical HPLC

Application Scenarios for L-Norvaline t-Butyl Ester HCl


Fmoc-SPPS with Orthogonal Carboxyl Protection

In Fmoc-SPPS workflows where norvaline is to be incorporated at the C-terminus or at internal positions with subsequent selective deprotection, L-Norvaline t-butyl ester hydrochloride provides the requisite acid-labile carboxyl protection that is fully orthogonal to the Fmoc group. Its melting point (140–145 °C ) and crystalline hydrochloride salt form facilitate precise weighing under automated synthesis conditions, while its established specific rotation value (+19 ± 1° in MeOH ) serves as an incoming quality check. The compound's stability at 0–8 °C during storage ensures consistent performance across multi-day synthesis campaigns.

Synthesis of Norvaline Peptides for Arginase/Nitric Oxide Research

For research groups synthesizing norvaline-containing peptide analogs as arginase modulators or nitric oxide pathway probes, L-Norvaline t-butyl ester hydrochloride serves as the key protected building block. The parent amino acid L-norvaline is a validated arginase inhibitor with reported IC₅₀ values of 5.6–17.9 mM [1][2], and the t-butyl ester form enables its site-specific incorporation into peptides. The ≥98% HPLC purity specification minimizes side-product formation during coupling, and the orthogonal t-Bu/Fmoc protection scheme permits clean final deprotection to liberate the bioactive norvaline residue without damaging acid-sensitive peptide bonds or side-chain functionalities .

Process Chemistry: High-Melting Crystalline Intermediate

In process development where consistent physical form and thermal stability are critical for reproducible reactor charging, L-Norvaline t-butyl ester hydrochloride's melting point of 140–145 °C provides a distinct advantage over the methyl ester analog (mp 98–106 °C ) and the ethyl ester analog (mp 108–117 °C ). This higher melting range reduces the risk of material softening or caking during storage in non-climate-controlled warehousing and enables more robust solid-handling protocols. Procurement teams anticipating multi-kilogram orders should note the refrigerated storage recommendation (0–8 °C ) when evaluating total cost of ownership.

QC Identity Verification for Amino Acid Ester Inventories

Laboratories maintaining inventories of multiple amino acid tert-butyl ester hydrochlorides face a practical challenge: many share near-identical molecular weights (e.g., L-Norvaline t-butyl ester HCl, MW 209.71 ; L-Valine t-butyl ester HCl, MW 209.71 ). The distinct specific rotation of L-Norvaline t-butyl ester hydrochloride (+19 ± 1° in MeOH ) versus L-Valine t-butyl ester hydrochloride (+4.4 ± 1° in H₂O ) provides a definitive, low-cost polarimetric identity test that prevents cross-contamination or mislabeling errors before these high-value intermediates are committed to synthesis.

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